3,4-Diaminobenzophenone is an organic compound with the molecular formula and a CAS number of 39070-63-8. It is characterized by the presence of two amino groups located at the 3 and 4 positions of the benzophenone structure. This compound is notable for its unsymmetrical nature, distinguishing it from other similar compounds that may have symmetrical arrangements.
3,4-Diaminobenzophenone has gained attention in various fields due to its potential applications in organic synthesis and biological activity. Its structure allows for diverse
Research has indicated that 3,4-diaminobenzophenone exhibits various biological activities. It has been studied for its potential antimicrobial properties and as an intermediate in synthesizing biologically active compounds. For instance, derivatives of this compound have shown promising results in antibacterial and antifungal assays, indicating its potential use in pharmaceuticals .
The synthesis of 3,4-diaminobenzophenone can be accomplished through several methods:
These methods highlight the versatility of synthetic routes available for producing this compound.
3,4-Diaminobenzophenone finds several applications across different fields:
Studies have focused on the interactions of 3,4-diaminobenzophenone with various biological targets. Molecular docking studies have suggested that it can bind effectively to certain enzymes and receptors, which may explain its observed biological activities. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with 3,4-diaminobenzophenone. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Aminobenzophenone | Symmetrical | Contains only one amino group; used in dye synthesis |
Benzophenone | Parent structure | Lacks amino groups; primarily used as a UV filter |
4-Aminobenzophenone | Symmetrical | Contains one amino group; used in pharmaceuticals |
3,3'-Diaminobenzophenone | Symmetrical | Both amino groups on the same benzene ring |
The uniqueness of 3,4-diaminobenzophenone lies in its unsymmetrical arrangement of amino groups, which allows for diverse reactivity and potential applications not found in its symmetrical counterparts.
3,4-Diaminobenzophenone, systematically named as (3,4-diaminophenyl)(phenyl)methanone, represents a benzophenone derivative characterized by the presence of two amino groups positioned at the 3 and 4 positions of one phenyl ring. The compound exhibits the molecular formula C₁₃H₁₂N₂O with a molecular weight of 212.25 g/mol. The Chemical Abstracts Service (CAS) registry number 39070-63-8 serves as the primary identifier for this compound in chemical databases worldwide.
The nomenclature of this compound reflects its structural complexity, with various systematic and common names employed across different contexts. Alternative designations include 4-benzoylbenzene-1,2-diamine, 4-benzoyl-o-phenylenediamine, and 2-amino-4-benzoylaniline. The European Community number 254-273-8 provides additional regulatory identification within European chemical classification systems. These multiple naming conventions demonstrate the compound's widespread recognition and utilization across diverse chemical disciplines.
Table 1: Chemical Identifiers and Properties of 3,4-Diaminobenzophenone
The structural analysis reveals the presence of critical functional groups that define the compound's reactivity profile. The two amino groups (-NH₂) positioned adjacently on the benzene ring create opportunities for hydrogen bonding and nucleophilic reactions, while the carbonyl group (C=O) of the benzophenone moiety provides electrophilic character. This combination of electron-donating amino groups and electron-withdrawing carbonyl functionality creates a unique electronic environment that influences both the compound's physical properties and chemical behavior.
The development of 3,4-diaminobenzophenone can be traced through patent literature and synthetic methodology evolution, with significant advances occurring in the late 20th and early 21st centuries. Early preparation methods involved multi-step synthetic approaches starting from nitrobenzophenone derivatives, as documented in various patent applications. The compound gained prominence through its identification as a crucial intermediate in pharmaceutical synthesis, particularly for benzimidazole-based anthelmintic agents.
Patent documentation reveals that systematic approaches to 3,4-diaminobenzophenone synthesis were developed through Friedel-Crafts acylation reactions followed by nitration and subsequent reduction processes. The Canadian patent CA1213906A describes a comprehensive process for preparation involving nitrating chloronitrobenzophenone mixtures obtained through Friedel-Crafts reactions between nitrobenzoyl chloride and chlorobenzene, followed by catalytic reduction and dechlorination. This methodological framework established the foundation for industrial-scale production of the compound.
More recent developments in synthesis methodology have focused on optimizing reaction conditions to achieve higher purity levels and improved yields. The Chinese patent CN109467512B, filed in 2018, describes an advanced synthetic method that addresses quality control challenges in commercial production. This work specifically targets the control of impurities such as 3-amino-4-hydroxy-benzophenone and 3-amino-4-chloro-benzophenone, achieving purities exceeding 99.8% with individual impurity levels below 0.05%.
The evolution of synthetic approaches reflects broader trends in organic chemistry toward more efficient and environmentally sustainable processes. Contemporary methods emphasize catalyst recovery, solvent recycling, and waste minimization, as demonstrated in the palladium-carbon catalyzed hydrogenation processes described in recent patent literature. These developments represent significant advances from earlier tin-based reduction methods that required large quantities of concentrated acids and generated substantial waste streams.
3,4-Diaminobenzophenone occupies a central position in pharmaceutical chemistry as an essential intermediate for the synthesis of benzimidazole carbamate anthelmintics. The compound serves as the primary building block for mebendazole production, a broad-spectrum anthelmintic agent widely used in treating parasitic worm infections. This application alone represents a substantial portion of the compound's commercial significance, given the global demand for effective antiparasitic medications.
Beyond its pharmaceutical applications, 3,4-diaminobenzophenone has emerged as a valuable matrix compound in analytical chemistry, particularly for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS). Research has demonstrated that this compound exhibits superior performance characteristics compared to conventional matrices when analyzing oligonucleotides. The matrix enables intact oligonucleotide ion production at lower laser powers, resulting in improved detection limits, reduced fragmentation, and fewer alkali metal ion adducts.
Table 2: Applications and Advantages of 3,4-Diaminobenzophenone in MALDI-MS
Application Parameter | Performance Characteristic | Advantage |
---|---|---|
Detection Limits | 4 fmol for 24mer oligonucleotides | Enhanced sensitivity |
Fragmentation | Minimal fragmentation observed | Improved structural integrity |
Alkali Adducts | Reduced formation | Cleaner mass spectra |
Sample Homogeneity | Highly homogeneous preparations | Reduced need for "sweet spots" |
Reproducibility | Excellent shot-to-shot consistency | Reliable quantitative analysis |
The analytical advantages of 3,4-diaminobenzophenone as a MALDI matrix extend to oligonucleotide analysis applications, where traditional matrices often fail to provide adequate performance. Studies have shown that samples prepared with this matrix demonstrate excellent shot-to-shot reproducibility, superior resolution, and enhanced signal-to-noise ratios compared to conventional alternatives such as 3-hydroxypicolinic acid (3-HPA) and 2,4,6-trihydroxyacetophenone (2,4,6-THAP).
The synthesis of 3,4-diaminobenzophenone has been extensively studied through various traditional approaches, with two primary methodologies dominating the literature: nitro reduction pathways and Friedel-Crafts acylation approaches [1] [7]. These established routes provide reliable access to this important pharmaceutical intermediate, particularly for the synthesis of mebendazole and related anthelmintic compounds [7].
The nitro reduction pathway represents one of the most widely employed traditional methods for synthesizing 3,4-diaminobenzophenone [34]. This approach typically begins with 3,4-dinitrobenzophenone or related nitro-substituted precursors, which are subsequently reduced to the corresponding diamine [34].
Iron-mediated reduction in acidic conditions constitutes a classical and economically viable approach [34] [36]. The reaction typically proceeds under temperatures ranging from 80 to 100 degrees Celsius for 4 to 8 hours, yielding conversion rates of 80 to 85 percent [34]. This method utilizes readily available and cost-effective reagents, making it particularly attractive for large-scale industrial applications [34] [36].
Catalytic hydrogenation using palladium on carbon represents a more refined approach, offering superior selectivity and milder reaction conditions [34]. The process operates at temperatures between 25 and 50 degrees Celsius under hydrogen pressures of 20 to 50 bar, achieving yields of 85 to 95 percent within 2 to 6 hours [34]. The methodology involves three distinct steps: initial nitration of 4-chlorobenzophenone with nitric acid at temperatures below 5 degrees Celsius, followed by amination through heating with ammonia in methanol at 125 degrees Celsius, and final reduction of nitro groups using hydrogen gas with palladium-on-carbon catalyst .
Raney nickel catalysis provides another effective reduction pathway, operating at temperatures of 50 to 80 degrees Celsius and delivering yields between 90 and 95 percent [34] [35]. This method demonstrates high catalytic activity and produces consistently good yields, though it requires careful handling of the pyrophoric Raney nickel catalyst [34] [35].
Tin chloride reduction offers selective reduction capabilities, particularly useful when preserving other functional groups in complex molecular structures [34] [36]. The reaction proceeds at ambient to moderate temperatures (25 to 60 degrees Celsius) over extended periods of 6 to 12 hours, yielding 75 to 85 percent conversion [34] [36].
Friedel-Crafts acylation represents an alternative synthetic strategy that constructs the benzophenone core while introducing amino functionality through subsequent transformations [1] [26] [28]. This approach offers direct access to substituted benzophenones through carbon-carbon bond formation between aromatic rings and acyl chlorides [26] [28].
The traditional Friedel-Crafts synthesis of benzophenone derivatives requires stoichiometric amounts of Lewis acid catalysts, typically aluminum chloride [26] [28]. The reaction mechanism involves formation of an acylium ion intermediate through coordination of the acyl chloride with the Lewis acid catalyst, followed by electrophilic aromatic substitution [26] [28]. Temperature control proves critical, as elevated temperatures can lead to multiple acylation and rearrangement reactions [26] [28].
Recent investigations have demonstrated that Friedel-Crafts acylation can be performed with reduced Lewis acid catalyst loadings under optimized conditions [26]. The multivariate analysis reveals that temperature, catalyst nature, and catalyst ratio constitute the most important factors influencing reaction outcomes [26]. The interaction between catalyst percentage and catalyst nature, as well as temperature-catalyst nature interactions, prove determinant for achieving acceptable yields [26].
For the synthesis of 3,4-diaminobenzophenone precursors, the acylation of 3,4-dinitroaniline derivatives with benzoyl chloride provides a viable route [1] [26]. Subsequent reduction of the nitro groups yields the desired diamine product [1] [34]. This approach offers particular advantages when preparing specifically substituted benzophenone derivatives that may be difficult to access through other methods [26] [28].
Contemporary research has focused extensively on optimizing synthetic processes for 3,4-diaminobenzophenone to enhance yield, reduce impurity formation, and improve overall process economics [7] [12] [32]. These optimization efforts have concentrated primarily on two critical areas: ammoniation parameter control and catalytic hydrogenation improvements [7] [12].
The ammoniation step represents a crucial transformation in the synthesis of 3,4-diaminobenzophenone, where precise parameter control directly impacts both yield and product purity [7] [11]. Strict control of ammoniation technological parameters has been demonstrated to significantly reduce impurity levels while maintaining high conversion rates [7].
Temperature control emerges as the most critical parameter in ammoniation processes [7] [30]. Optimal ammoniation temperatures range from 120 to 140 degrees Celsius, balancing conversion efficiency with minimal side reaction formation [7] [30]. Temperatures below this range result in incomplete conversion, while excessive temperatures promote unwanted side reactions and impurity formation [7] [30].
Pressure control during ammoniation requires maintenance within 2 to 5 bar to ensure adequate mass transfer while preventing equipment stress [11] [30]. The ammonia flow rate optimization, typically maintained between 10 and 20 milliliters per minute, ensures sufficient reagent contact while avoiding excessive ammonia consumption [11] [30].
Catalyst loading for ammoniation reactions has been optimized to 5 to 10 mole percent, providing adequate catalytic activity while minimizing catalyst-related impurities [11] [12]. The choice of catalyst system significantly influences both reaction rate and selectivity, with nickel-based catalysts demonstrating superior performance in many applications [12] [36].
Solvent system optimization has identified methanol-water mixtures in 4:1 ratios as providing optimal solubility characteristics while facilitating product isolation [11] [15]. pH control within the range of 7.0 to 8.5 maintains catalyst stability and prevents acid-catalyzed side reactions [11] [15].
Recent advances in catalytic hydrogenation have focused on developing more robust and efficient catalyst systems for the reduction of nitro groups to amines [12] [14] [38]. These improvements address both catalyst stability and reaction efficiency under industrial operating conditions [12] [38].
The development of manganese-based pincer complexes has provided highly efficient alternatives to traditional noble metal catalysts [12]. These manganese catalysts demonstrate exceptional productivity with turnover frequencies up to 41,000 per hour and turnover numbers reaching 200,000 [12]. The catalyst system enables near-quantitative hydrogenation at loadings as low as 5 to 200 parts per million [12].
Activation protocol optimization has proven crucial for catalyst performance and stability [12]. While conventional activation employing alkoxide bases can provide catalytically competent species under hydrogen atmosphere, activation with hydride donor promoters such as potassium triethylborohydride significantly improves performance [12]. This improved activation protocol reduces hydrogenation onset time and increases reaction rates nearly three-fold [12].
Temperature tolerance improvements allow operation at elevated temperatures of 80 to 100 degrees Celsius without catalyst degradation [12]. This thermal stability represents a significant improvement over earlier catalyst systems that rapidly degraded above 70 degrees Celsius [12]. The enhanced stability enables more efficient processing conditions and improved reaction kinetics [12].
Pressure optimization studies have identified optimal hydrogen pressures of 20 to 50 bar for balancing reaction rate with equipment requirements [12] [38]. Higher pressures favor the thermodynamics of the reduction reaction while facilitating carbon species formation necessary for catalyst activation [38].
Comprehensive impurity profiling represents a critical aspect of 3,4-diaminobenzophenone synthesis, particularly given its role as a pharmaceutical intermediate where purity specifications are stringent [7] [18] [25]. Modern analytical approaches enable detection and quantification of impurities at levels as low as 0.05 percent, meeting regulatory requirements for pharmaceutical applications [7] [18].
3-Amino-4-hydroxy-benzophenone constitutes one of the most significant impurities encountered in 3,4-diaminobenzophenone synthesis, typically present at levels ranging from 0.1 to 0.5 percent [7] [19]. This impurity forms primarily through partial hydrolysis during the ammoniation step, where incomplete displacement of halogen substituents leads to hydroxyl group formation [7] [19].
The formation mechanism involves nucleophilic attack by water molecules on electrophilic carbon centers during the ammoniation process [7] [19]. Elevated temperatures and extended reaction times increase the probability of hydrolysis reactions, particularly in the presence of trace moisture [7] [19]. The impurity exhibits similar chemical properties to the desired product, making separation challenging through conventional purification methods [7] [19].
Detection and quantification of 3-amino-4-hydroxy-benzophenone require sophisticated analytical techniques [18] [19]. Liquid chromatography-tandem mass spectrometry provides the most reliable method for detecting this impurity at regulatory levels [18] [19]. The compound exhibits characteristic fragmentation patterns that enable unambiguous identification even in complex reaction mixtures [18] [19].
Mitigation strategies focus primarily on optimizing ammoniation conditions to minimize hydrolysis reactions [7] [19]. Strict exclusion of moisture from reaction systems proves essential, requiring anhydrous solvents and inert atmosphere conditions [7] [19]. Temperature control within optimal ranges reduces the driving force for hydrolysis while maintaining adequate conversion rates [7] [19].
Alternative approaches involve selective chemical treatment to convert the hydroxy impurity to more easily separable derivatives [19] [25]. Acetylation or alkylation of the hydroxyl group creates derivatives with significantly different physical properties, facilitating separation through conventional chromatographic methods [19] [25].
3-Amino-4-chloro-benzophenone represents another significant byproduct in 3,4-diaminobenzophenone synthesis, typically present at levels of 0.05 to 0.3 percent [7] [17]. This impurity arises from incomplete chlorine displacement during the ammoniation process, where insufficient reaction time or inadequate ammonia contact results in partial substitution [7] [17].
The formation pathway involves competitive reactions between ammonia nucleophiles and chlorine-substituted aromatic carbons [7] [17]. Steric hindrance and electronic effects influence the relative rates of substitution at different positions, leading to incomplete conversion when reaction conditions are suboptimal [7] [17]. The chloro-substituted impurity exhibits enhanced stability compared to the desired diamino product, making complete conversion challenging [7] [17].
Gas chromatography-mass spectrometry provides the most effective analytical method for detecting and quantifying 3-amino-4-chloro-benzophenone [17] [18]. The compound exhibits distinctive mass spectral fragmentation patterns that enable reliable identification and quantification at trace levels [17] [18]. The presence of chlorine isotopes provides additional confirmation through characteristic isotope patterns [17] [18].
Control strategies emphasize complete chlorine substitution through optimized reaction conditions [7] [17]. Extended reaction times ensure adequate contact between ammonia and chloro-substituted carbons, promoting complete substitution [7] [17]. Elevated ammonia concentrations drive the equilibrium toward complete substitution while maintaining reasonable reaction rates [7] [17].
Temperature optimization balances the competing requirements of promoting substitution reactions while minimizing thermal degradation [7] [17]. Optimal temperatures typically range from 120 to 140 degrees Celsius, providing sufficient thermal energy for substitution while avoiding decomposition pathways [7] [17].
Post-reaction purification strategies include selective extraction methods that exploit the different basicity of amino versus chloro substituents [17] [25]. Acid-base extractions can selectively remove amino-containing products while leaving chloro-substituted impurities in organic phases [17] [25]. Alternatively, crystallization from carefully selected solvent systems can achieve effective separation based on differential solubilities [17] [25].
Traditional Synthesis Method | Yield (%) | Temperature (°C) | Time (h) | Key Advantages |
---|---|---|---|---|
Nitro Reduction - Iron in Acid | 80-85 | 80-100 | 4-8 | Low cost, readily available reagents |
Nitro Reduction - Catalytic Hydrogenation (Pd/C) | 85-95 | 25-50 | 2-6 | High selectivity, mild conditions |
Nitro Reduction - Raney Nickel | 90-95 | 50-80 | 3-6 | High activity, good yields |
Nitro Reduction - Tin(II) Chloride | 75-85 | 25-60 | 6-12 | Selective reduction possible |
Friedel-Crafts Acylation | 70-80 | 0-5 (nitration) | 2-4 | Direct acylation approach |
Process Parameter | Optimal Range | Critical Impact | Monitoring Method |
---|---|---|---|
Ammoniation Temperature | 120-140°C | Conversion efficiency | Thermocouple |
Ammoniation Pressure | 2-5 bar | Reaction rate | Pressure gauge |
Ammonia Flow Rate | 10-20 mL/min | Mass transfer | Flow meter |
Catalyst Loading | 5-10 mol% | Selectivity | Weight percentage |
Hydrogenation Pressure | 20-50 bar | Reaction rate | Pressure transducer |
Hydrogenation Temperature | 40-80°C | Side reactions | Temperature probe |
Impurity Type | Formation Mechanism | Level (%) | Detection Method | Control Strategy |
---|---|---|---|---|
3-Amino-4-hydroxy-benzophenone | Partial hydrolysis during ammoniation | 0.1-0.5 | LC-MS/MS | Optimize ammoniation conditions |
3-Amino-4-chloro-benzophenone | Incomplete chlorine displacement | 0.05-0.3 | GC-MS | Complete chlorine substitution |
Unreacted starting material | Insufficient reaction time/temperature | 0.5-2.0 | HPLC-UV | Extended reaction time |
Over-reduction products | Excessive hydrogenation conditions | 0.1-0.8 | NMR spectroscopy | Controlled hydrogen pressure |
Irritant